6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIIMVNXKTCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353258-33-0 | |
| Record name | 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of 2-Amino-4,6-dichloropyridine
The most direct route involves cyclizing 2-amino-4,6-dichloropyridine with α-bromoacetic acid derivatives. For example, reacting 2-amino-4,6-dichloropyridine with ethyl bromoacetate in dimethylformamide (DMF) at 120°C forms the imidazo ring, yielding ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylic acid (Fig. 1A).
Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the amino group attacks the α-carbon of bromoacetate, followed by dehydrohalogenation to form the fused ring.
Palladium-Catalyzed Cross-Coupling Methods
Microwave-Assisted Carbonylation
A patent-derived method (WO2012/136531) employs palladium catalysis under microwave conditions. Starting with 3-bromo-6,8-dichloroimidazo[1,2-a]pyridine, a carbonylative coupling with carbon monoxide (1 atm) and triethylamine in methanol at 130°C introduces the carboxylic acid group at position 2 (Fig. 1B). This one-pot method achieves 55–70% yield, leveraging microwave irradiation to accelerate reaction kinetics.
Optimization Notes :
-
Catalyst: Pd(dppf)Cl₂ enhances regioselectivity.
-
Solvent: 1-Methyl-2-pyrrolidinone (NMP) improves CO solubility.
Halogenation Strategies
Directed Chlorination of Imidazo[1,2-a]pyridine
Chlorination at positions 6 and 8 is achieved using POCl₃ in the presence of DMF (Vilsmeier-Haack conditions). For instance, treating imidazo[1,2-a]pyridine-2-carboxylic acid with excess POCl₃ at 80°C introduces chlorine atoms meta to the carboxyl group. However, over-chlorination and poor regiocontrol limit yields to 30–50%.
Challenges :
-
The carboxyl group directs electrophilic substitution to positions 5 and 7, necessitating pre-halogenated precursors for 6,8-dichloro products.
Hydrolysis and Functional Group Interconversion
Ester to Carboxylic Acid Conversion
Hydrolysis of ethyl or methyl esters is a reliable final step. For example, ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate reacts with LiOH in THF/water (3:1) at 60°C for 4 hours, yielding the carboxylic acid in >90% purity.
Conditions :
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Base: LiOH avoids saponification side reactions.
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Solvent: Tetrahydrofuran (THF) enhances ester solubility.
Chemical Reactions Analysis
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has shown potential as a lead compound in drug discovery. Its biological activities include:
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Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) 6-Chloroimidazo[1,2-a]pyridine S. aureus 32 µg/mL 6,8-Dichloroimidazo[1,2-a]pyridine E. coli 16 µg/mL -
Anticancer Activity : The anticancer potential of this compound has been documented in various studies. It has shown cytotoxic effects against melanoma B16F10 cells and Friend erythroleukemia cells.
Case Study: Cytotoxicity Assessment
- IC50 Value : Approximately 15 µM.
- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds and heterocyclic structures. Its reactive sites allow for various chemical transformations including:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The compound can be reduced to yield alcohol derivatives.
- Substitution Reactions : Chlorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Key analogs are compared below:
Table 1: Structural and Physicochemical Comparison
*Yields vary based on synthesis method (traditional vs. flow chemistry). †Yield reported for amide derivatives.
Biological Activity
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class and is characterized by the presence of two chlorine atoms and a carboxylic acid functional group. The unique structural features of this compound suggest various mechanisms of action, making it a candidate for further research in pharmacology and biochemistry.
- Molecular Formula : C8H4Cl2N2O2
- Molecular Weight : 215.04 g/mol
- Structure : The compound features a fused imidazole and pyridine ring system with dichloro substitutions at the 6 and 8 positions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. It has been shown to interact with various molecular targets, including:
- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme plays a critical role in inflammation and pain pathways. In vitro studies have demonstrated that this compound can inhibit COX-2 activity, suggesting potential applications in anti-inflammatory therapies.
- Antibacterial Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine compounds can exhibit antibacterial properties against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The inhibition of virulence factors in H. pylori by these compounds points towards their potential as therapeutic agents against bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| COX-2 Inhibition | Competitive inhibitor | |
| Antibacterial | Inhibition of H. pylori virulence | |
| Anticancer Potential | Induction of apoptosis |
Case Study 1: COX-2 Inhibition
A study conducted by Lumma et al. evaluated the inhibitory effects of various imidazo[1,2-a]pyridine derivatives on COX-2. The results indicated that this compound exhibited significant inhibition with an IC50 value of approximately 7 µM. This suggests its potential utility in developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Activity Against H. pylori
Research focusing on the antibacterial properties of related compounds highlighted the efficacy of imidazo[1,2-a]pyridines against H. pylori. The mechanism involved the disruption of the bacterial secretion system, which is crucial for its virulence. Compounds similar to this compound were identified as potential leads for new antibiotic therapies targeting resistant strains .
Q & A
Q. What are the optimized synthetic routes for 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound can be synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid under catalytic conditions. A continuous flow method using dimethylformamide (DMF) at 125°C with p-toluenesulphonic acid (PTSA) as a catalyst achieves higher efficiency (80–90% yield) compared to traditional in-flask methods, minimizing decarboxylation side reactions . Alternative routes include palladium-catalyzed cross-coupling for regioselective chlorination at the 6- and 8-positions, though yields vary depending on solvent polarity and temperature optimization .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine positions) and aromatic proton environments .
- FT-IR : Identifies carboxylic acid (C=O stretch at ~1711 cm⁻¹) and imidazo ring vibrations (1628 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly when crystallized from hexane or DMF .
Advanced Research Questions
Q. How does regioselective chlorination at the 6- and 8-positions influence reactivity?
The 6- and 8-chloro substituents enhance electrophilic aromatic substitution (EAS) at the 3-position due to electron-withdrawing effects. Computational DFT studies suggest chlorine atoms alter HOMO-LUMO gaps, favoring nucleophilic attack in cross-coupling reactions . Experimentally, 6,8-dichloro derivatives show higher reactivity in Suzuki-Miyaura couplings compared to mono-chloro analogs .
Q. What methodological approaches resolve contradictions in reported fluorescence properties?
Discrepancies in quantum yield (e.g., 0.45 vs. 0.32 in polar solvents) arise from pH sensitivity and aggregation effects. Standardize measurements in buffered aqueous solutions (pH 7.4) with controlled ionic strength. Time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching mechanisms .
Q. How can continuous flow synthesis improve scalability and purity?
A two-step microreactor system combines condensation (125°C, 10 min residence time) and inline saponification (NaOH/EtOH, 60°C) to achieve 85% overall yield with >98% purity. This avoids intermediate isolation, reducing decarboxylation and byproduct formation .
Q. What strategies mitigate solubility challenges in biological assays?
- Derivatization : Convert the carboxylic acid to methyl esters or amides for enhanced lipid solubility .
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Nanoformulation : Encapsulate in PEGylated liposomes for in vivo stability .
Data Analysis & Mechanistic Studies
Q. How to interpret conflicting bioactivity data across structural analogs?
For example, 6,8-dichloro derivatives show 10-fold higher antimicrobial activity than 6-chloro analogs due to increased electrophilicity. Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinities (e.g., bacterial Mur ligase). Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. What computational tools predict substituent effects on electronic properties?
- DFT calculations (Gaussian 09) : Model charge distribution and Fukui indices to identify reactive sites .
- Molecular dynamics (AMBER) : Simulate solvent interactions and conformational stability of the imidazo ring .
Methodological Challenges
Q. How to address low yields in coupling reactions with bulky aryl groups?
Optimize palladium catalysts (e.g., XPhos Pd G3) and use microwave-assisted heating (120°C, 20 min) to overcome steric hindrance. Monitor reaction progress via LC-MS to identify intermediates and adjust ligand ratios .
Q. What purification techniques resolve co-eluting impurities in HPLC?
- Two-dimensional chromatography : Combine reverse-phase (C18) and ion-exchange columns for acidic impurities.
- pH-gradient elution : Adjust mobile phase pH (2.5–6.5) to separate carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
